4-Chloro-2-(2-chloropyrimidin-4-yl)phenol
Overview
Description
4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(2-chloropyrimidin-4-yl)phenol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain tyrosine kinases, which are crucial for cell signaling and growth regulation . Additionally, this compound can bind to proteins involved in DNA repair mechanisms, thereby influencing the cellular response to DNA damage .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to impact cell signaling pathways, particularly those related to apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce changes in gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to altered cellular functions. Additionally, this compound can interact with transcription factors, thereby influencing gene expression patterns . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it can affect the levels of key metabolites, such as glutathione, which play a crucial role in maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution pattern of this compound is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
This compound exhibits distinct subcellular localization, which is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol typically involves the reaction of 2,4-dichloropyrimidine with phenol derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloropyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Coupling reactions: Palladium catalysts, boronic acids, aryl halides, base, and solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Amino or thiol-substituted pyrimidine derivatives.
Oxidation: Quinones.
Reduction: Amines or alcohols.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
4-Chloro-2-(2-chloropyrimidin-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and dyes.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dichloropyrimidine: A precursor for various pyrimidine derivatives with applications in medicinal chemistry.
4-Amino-2-chloropyridine: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and phenol groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-chloro-2-(2-chloropyrimidin-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAROXJYJDMPABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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